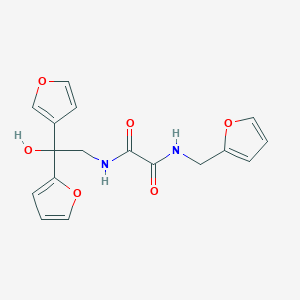
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea, also known as MP-10, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylurea derivatives and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Potential Applications
Antidepressant and Anxiolytic Effects : Research on phenylpiperazine derivatives, including compounds structurally related to the mentioned chemical, demonstrates significant pharmacological properties. For example, studies have shown these derivatives exhibit potent antidepressant-like and anxiolytic-like activities in animal models, highlighting their potential as therapeutic agents for depression and anxiety disorders. Their mechanisms of action involve high affinity for serotonergic, adrenergic, and dopaminergic receptors, with particular efficacy as 5-HT1A and 5-HT7 receptor antagonists (Pytka et al., 2015).
Herbicidal Activity
Novel Triazolinone Derivatives : The integration of phenylurea into the scaffold of triazolinone has led to the development of compounds with significant herbicidal activities. These novel derivatives have shown promise as Protox inhibitors, a critical target in the development of herbicides. This suggests the compound's potential application in agriculture for the control of broadleaf weeds in crops like rice, demonstrating the versatility of phenylurea derivatives in addressing plant growth and health management issues (Luo et al., 2008).
Chemical and Structural Analysis
Enantioseparation and Thermodynamic Studies : The compound's relevance extends into chemical analysis, where derivatives of phenylurea have been used in the study of enantioseparation mechanisms. Research in this area has contributed to understanding the thermodynamic properties of enantioseparation processes, essential for developing more efficient methods of separating enantiomers in pharmaceutical compounds, thereby enhancing drug development and synthesis protocols (Dungelová et al., 2004).
Molecular Interaction Studies
Interaction with Bovine Serum Albumin (BSA) : Fluorescence spectral studies on the interaction of compounds similar to 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea with Bovine Serum Albumin (BSA) have provided insights into the binding mechanisms and dynamics of small molecules with proteins. These studies are crucial for understanding drug-protein interactions, which are fundamental in drug design and development (Ghosh et al., 2016).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-12-14-25(15-13-24)20(17-8-10-19(27-2)11-9-17)16-22-21(26)23-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKQIDYFIVYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
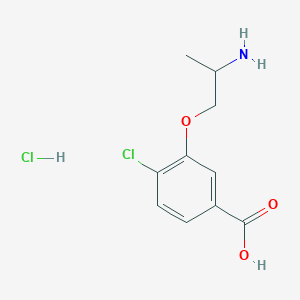

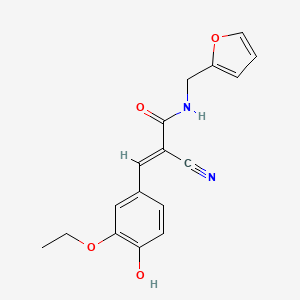
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)
![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)
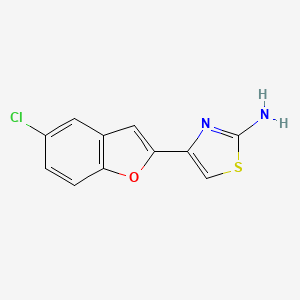
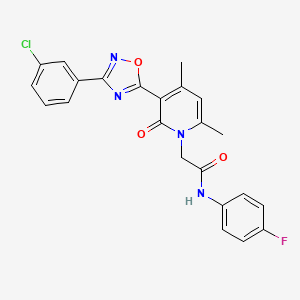
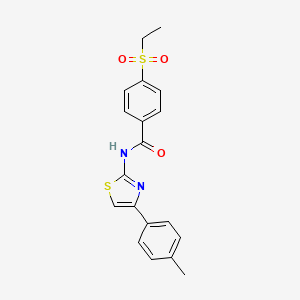
![N-(2,4-difluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2587231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)
